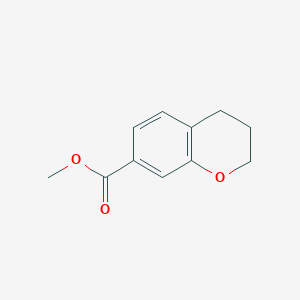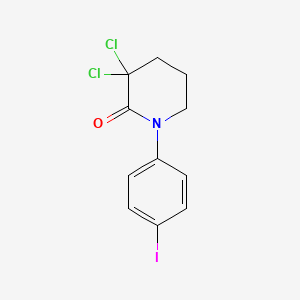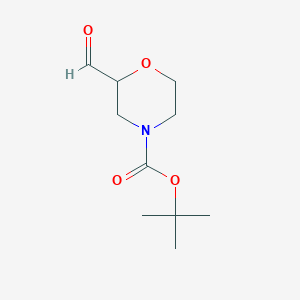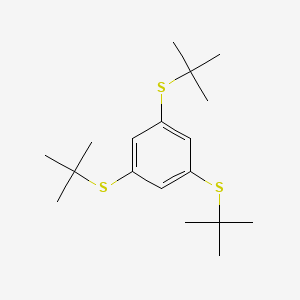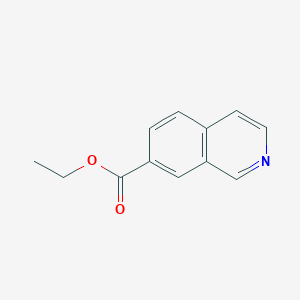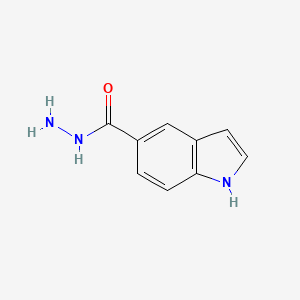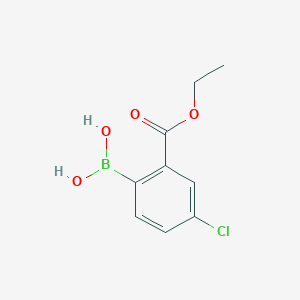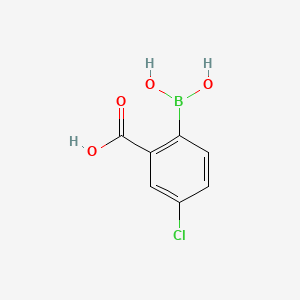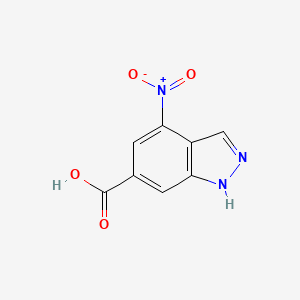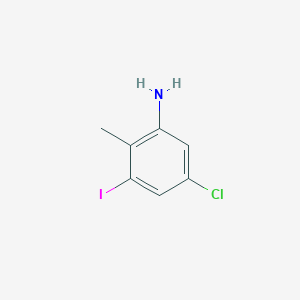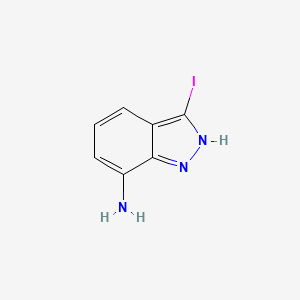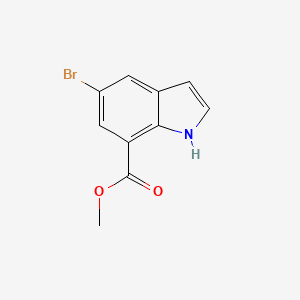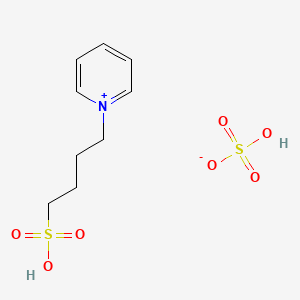
1-(4-Sulfobutyl)pyridin-1-ium hydrogen sulfate
描述
1-(4-Sulfobutyl)pyridin-1-ium hydrogen sulfate is an organic compound with the molecular formula C9H15NO7S2. It is a type of ionic liquid, which is a salt in the liquid state at room temperature. This compound is known for its high thermal stability, low volatility, and excellent solubility in water. It is commonly used in various industrial and scientific applications due to its unique properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Sulfobutyl)pyridin-1-ium hydrogen sulfate typically involves the reaction of pyridine with 1,4-butanesultone in the presence of a suitable base. The reaction proceeds through the nucleophilic attack of the nitrogen atom in pyridine on the sulfonate group of 1,4-butanesultone, resulting in the formation of the desired product.
Reaction Conditions:
Temperature: The reaction is usually carried out at elevated temperatures, typically around 80-100°C.
Solvent: Common solvents used include acetonitrile or dimethylformamide (DMF).
Base: Bases such as sodium hydroxide or potassium carbonate are often used to facilitate the reaction.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of high-purity starting materials and controlled reaction conditions is crucial to obtain a high yield and purity of the final product.
化学反应分析
Types of Reactions
1-(4-Sulfobutyl)pyridin-1-ium hydrogen sulfate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The sulfonate group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides or sulfonyl chlorides in the presence of a base.
Major Products Formed
Oxidation: Formation of sulfonic acid derivatives.
Reduction: Formation of sulfide or thiol derivatives.
Substitution: Formation of various substituted pyridinium salts.
科学研究应用
1-(4-Sulfobutyl)pyridin-1-ium hydrogen sulfate has a wide range of applications in scientific research, including:
Chemistry: Used as a solvent and catalyst in organic synthesis and electrochemical reactions.
Biology: Employed in the extraction and purification of biomolecules.
Medicine: Investigated for its potential use in drug delivery systems and as an antimicrobial agent.
Industry: Utilized in the production of specialty chemicals, electrolytes for batteries, and as a component in ionic liquids for various applications.
作用机制
The mechanism of action of 1-(4-Sulfobutyl)pyridin-1-ium hydrogen sulfate involves its ability to interact with various molecular targets through ionic interactions and hydrogen bonding. The compound can disrupt the structure of biological membranes, leading to antimicrobial effects. In catalytic applications, it can stabilize transition states and lower activation energies, enhancing reaction rates.
相似化合物的比较
Similar Compounds
- 1-(4-Sulfobutyl)pyridinium chloride
- 1-(4-Sulfobutyl)pyridinium bromide
- 1-(4-Sulfobutyl)pyridinium nitrate
Uniqueness
1-(4-Sulfobutyl)pyridin-1-ium hydrogen sulfate is unique due to its combination of high thermal stability, low volatility, and excellent solubility in water. These properties make it particularly suitable for applications requiring stable and efficient ionic liquids. Compared to similar compounds, it offers a balance of reactivity and stability, making it a versatile choice for various scientific and industrial applications.
属性
IUPAC Name |
hydrogen sulfate;4-pyridin-1-ium-1-ylbutane-1-sulfonic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO3S.H2O4S/c11-14(12,13)9-5-4-8-10-6-2-1-3-7-10;1-5(2,3)4/h1-3,6-7H,4-5,8-9H2;(H2,1,2,3,4) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPABZHYKFUAWHQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=[N+](C=C1)CCCCS(=O)(=O)O.OS(=O)(=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15NO7S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80647710 | |
| Record name | 1-(4-Sulfobutyl)pyridin-1-ium hydrogen sulfate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80647710 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
313.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
827320-61-6 | |
| Record name | Pyridinium, 1-(4-sulfobutyl)-, sulfate (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=827320-61-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(4-Sulfobutyl)pyridin-1-ium hydrogen sulfate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80647710 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-[2-(Trifluoromethoxy)phenyl]propanoic acid](/img/structure/B1592871.png)
